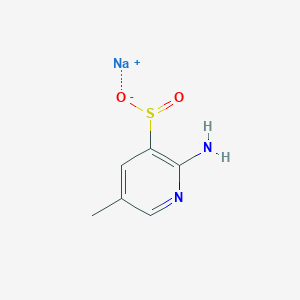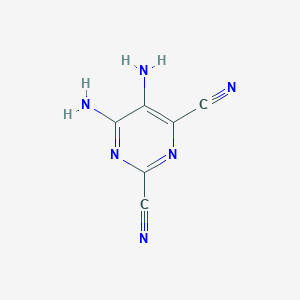![molecular formula C7H7BN2O3 B13118723 (3-Aminobenzo[d]isoxazol-5-yl)boronicacid](/img/structure/B13118723.png)
(3-Aminobenzo[d]isoxazol-5-yl)boronicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Aminobenzo[d]isoxazol-5-yl)boronic acid is a boronic acid derivative that features an isoxazole ring substituted with an amino group at the 3-position and a boronic acid group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminobenzo[d]isoxazol-5-yl)boronic acid typically involves the formation of the isoxazole ring followed by the introduction of the boronic acid group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring. The amino group can be introduced via nitration followed by reduction, and the boronic acid group can be introduced using a Suzuki-Miyaura coupling reaction.
Industrial Production Methods: Industrial production of (3-Aminobenzo[d]isoxazol-5-yl)boronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamine.
Substitution: The boronic acid group can participate in various substitution reactions, including Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted isoxazole derivatives.
科学的研究の応用
(3-Aminobenzo[d]isoxazol-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its boronic acid group, which can interact with diols and other biomolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, including polymers and sensors.
作用機序
The mechanism of action of (3-Aminobenzo[d]isoxazol-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The isoxazole ring provides additional stability and specificity in these interactions.
類似化合物との比較
(3-Aminobenzo[d]isoxazol-5-yl)methanol: Similar structure but with a hydroxyl group instead of a boronic acid group.
(3-Aminobenzo[d]isoxazol-5-yl)carboxylic acid: Contains a carboxylic acid group instead of a boronic acid group.
(3-Aminobenzo[d]isoxazol-5-yl)chloride: Features a chloride group instead of a boronic acid group.
Uniqueness: (3-Aminobenzo[d]isoxazol-5-yl)boronic acid is unique due to its boronic acid group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with diols and other nucleophiles, setting it apart from similar compounds with different functional groups.
特性
分子式 |
C7H7BN2O3 |
|---|---|
分子量 |
177.96 g/mol |
IUPAC名 |
(3-amino-1,2-benzoxazol-5-yl)boronic acid |
InChI |
InChI=1S/C7H7BN2O3/c9-7-5-3-4(8(11)12)1-2-6(5)13-10-7/h1-3,11-12H,(H2,9,10) |
InChIキー |
JUTXDCJPBLUWRA-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(C=C1)ON=C2N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


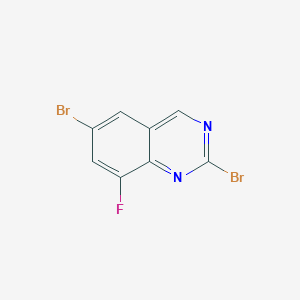

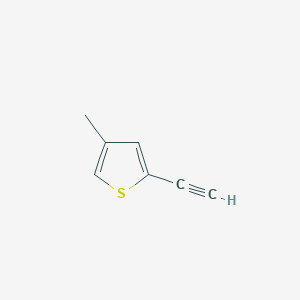
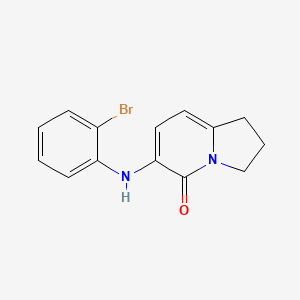
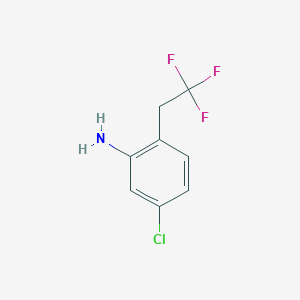

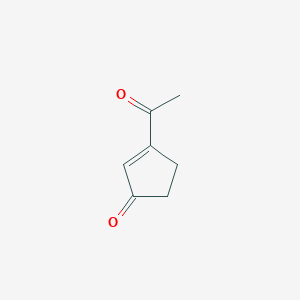

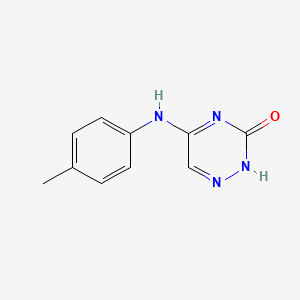
![(R)-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13118739.png)
![4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13118746.png)
